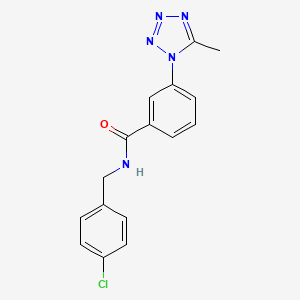![molecular formula C19H19N5O3 B12179856 N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B12179856.png)
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-2-ylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-2-ylmethyl)ethanediamide is a complex organic compound that features an indole moiety, a pyridine ring, and an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-2-ylmethyl)ethanediamide typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. One common synthetic route includes the following steps:
Preparation of Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Preparation of Pyridine Intermediate: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The indole and pyridine intermediates are then coupled with ethanediamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the ethanediamide backbone can be reduced to form corresponding alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ethanediamide backbone.
Substitution: Halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-2-ylmethyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-2-ylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole and ethanediamide structures but different substituents.
N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides: Compounds with similar indole and ethanediamide backbones but different functional groups.
Uniqueness
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-2-ylmethyl)ethanediamide is unique due to its specific combination of indole, pyridine, and ethanediamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H19N5O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C19H19N5O3/c25-17(16-11-13-5-1-2-7-15(13)24-16)21-9-10-22-18(26)19(27)23-12-14-6-3-4-8-20-14/h1-8,11,24H,9-10,12H2,(H,21,25)(H,22,26)(H,23,27) |
Clé InChI |
ZRPVCTCAHZYHGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}furan-2-carboxamide](/img/structure/B12179794.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12179802.png)

![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12179810.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one](/img/structure/B12179811.png)
![4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid](/img/structure/B12179818.png)
![N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B12179823.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate](/img/structure/B12179828.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12179837.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12179852.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12179866.png)
